molecular formula C9H21P B1584992 Tripropylphosphine CAS No. 2234-97-1

Tripropylphosphine

Cat. No. B1584992
CAS RN: 2234-97-1
M. Wt: 160.24 g/mol
InChI Key: KCTAHLRCZMOTKM-UHFFFAOYSA-N
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Description

Tripropylphosphine is a tertiary phosphine that is clear, colorless, and pyrophoric . It has a molecular formula of C9H21P and a molecular weight of 160.24 . The chemistry of tri-n-propyl phosphine is typical of most tertiary alkyl phosphines .


Synthesis Analysis

Tripropylphosphine can be prepared by reacting propylmagnesium bromide with phosphorus trichloride or phosphorus tribromide. It can readily be functionalized into phosphonium salts or oxidized with hydrogen peroxide or sulfur to synthesize the relevant phosphine oxide and chalcogenides .


Molecular Structure Analysis

The molecular structure of Tripropylphosphine is represented by the linear formula (CH3CH2CH2)3P . The InChI string is 1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 .


Chemical Reactions Analysis

Tripropylphosphine is commonly used as a ligand in various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

Tripropylphosphine is a liquid at room temperature with a density of 0.801 g/mL at 25 °C . It has a refractive index of 1.4584 and a boiling point of 72-74 °C/12 mmHg .

Scientific Research Applications

Gold Cluster Formation with Phosphine Ligands

  • Tripropylphosphine, similar to triphenylphosphine, plays a significant role in the synthesis of stable, closed-shell monolayer protected clusters (MPCs), particularly in the formation of specific closed-shell cluster sizes. This suggests its utility in nanotechnology and materials science (Pettibone & Hudgens, 2011).

Catalytic Applications

  • Tripropylphosphine has been used as a nucleophilic catalyst in organic reactions. For instance, in the synthesis of allylazoles and indolizines, it facilitates the addition of azoles to electron-deficient allenes (Virieux, Guillouzic, & Cristau, 2006).

Stabilization in Chemical Reactions

  • The reaction of tripropylphosphine with methoxyallene yields a mixture of phosphine oxide and other compounds, demonstrating its stability and reactivity in organic synthesis (Ovakimyan et al., 1999).

Polymer-supported Triphenylphosphine

  • While focusing on triphenylphosphine, research has shown that polymer-supported phosphines, including tripropylphosphine variants, are useful in organic synthesis, metal complexes, and natural product synthesis (Moussa, Judeh, & Ahmed, 2019).

Synthesis of Functionalized Compounds

Noncovalent Interactions in Metal Complexes

  • Research on triphenylphosphine complexes suggests that tripropylphosphine could also play a role in forming noncovalent interactions in transition-metal complexes, important in catalysis and material science (Sieffert & Bühl, 2009).

Cross-coupling Reactions

  • In metal-catalyzed cross-coupling reactions, tripropylphosphine can be effective, similar to other trialkylphosphines, especially in promoting oxidative addition in aryl halides (Shaughnessy, 2020).

Corrosion Inhibition

  • Phosphine compounds, including tripropylphosphine, have been studied for their potential as corrosion inhibitors, particularly for steel in acidic environments (Khamis, Kandil, & Ibrahim, 1995).

Mechanism of Action

Tripropylphosphine acts as a ligand in organometallic chemistry. It can readily be functionalized into phosphonium salts or oxidized with hydrogen peroxide or sulfur to synthesize the relevant phosphine oxide and chalcogenides .

Safety and Hazards

Tripropylphosphine is hazardous and air sensitive . It is pyrophoric, meaning it can catch fire spontaneously if exposed to air . It can cause severe skin burns and eye damage . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future directions of Tripropylphosphine research could involve exploring its potential in various types of coupling reactions and its functionalization into phosphonium salts or oxidation into phosphine oxide and chalcogenides . Further studies could also focus on improving safety measures for handling this compound due to its hazardous nature .

properties

IUPAC Name

tripropylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAHLRCZMOTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176876
Record name Tripropylphosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripropylphosphine

CAS RN

2234-97-1
Record name Tripropylphosphine
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Record name Tripropylphosphine
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Record name Tripropylphosphine
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Record name Tripropylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Tripropylphosphine in organometallic chemical vapor deposition (OMCVD)?

A: Tripropylphosphine acts as a stabilizing ligand in organometallic precursors used in OMCVD. For instance, Tripropylphosphine selenide, in combination with dimethylzinc, facilitates the growth of epitaxial ZnSe films at relatively low temperatures (375-450 °C) []. This is crucial for creating high-quality semiconductor materials.

Q2: How does the structure of Tripropylphosphine influence its coordination behavior?

A: Tripropylphosphine, like other trialkylphosphines, acts as a strong σ-donor ligand due to the lone pair of electrons on the phosphorus atom. Its bulky propyl groups impose steric hindrance, influencing the geometry and stability of the resulting metal complexes. For example, in the platinum(II) complex with Tripropylphosphine and ethanethiolate ligands, the steric repulsion between the alkyl groups contributes to the non-planarity of the Pt2S2 bridge and the pyramidal configuration at the sulfur atoms [].

Q3: Are there any alternative ligands to Tripropylphosphine in specific applications?

A: Yes, the choice of phosphine ligand can significantly impact the outcome of a reaction. For example, in the iridium-catalyzed dimerization of terminal alkynes, triarylphosphine complexes selectively yield (E)-enynes for silylethynes, while Tripropylphosphine complexes provide (Z)-enynes for silylalkynes or 1,2,3-butatrienes for tert-alkylethynes []. This highlights how subtle structural changes in the ligand can lead to different product outcomes.

Q4: What analytical techniques are employed to characterize Tripropylphosphine and its complexes?

A4: Various techniques are used to characterize Tripropylphosphine and its derivatives. Common methods include:

  • X-ray crystallography: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and overall molecular geometry [, ].
  • Vibrational spectroscopy (IR and Raman): These techniques help identify functional groups and study the bonding characteristics within the molecule [].
  • Ligand-field spectroscopy: This technique provides information about the electronic structure and geometry of metal complexes with Tripropylphosphine ligands [].
  • Mass spectrometry: This technique helps determine the molecular weight and fragmentation patterns of the compounds [].

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